molecular formula C30H37N5O13 B061004 Ac-DEVD-AMC CAS No. 169332-61-0

Ac-DEVD-AMC

Cat. No. B061004
M. Wt: 675.6 g/mol
InChI Key: ALZSTTDFHZHSCA-RNVDEAKXSA-N
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Description

Synthesis Analysis

The synthesis of Ac-DEVD-AMC involves solution-phase peptide synthesis, a method that allows for the production of gram quantities necessary for high-throughput screening. This process involves iterative couplings mediated by PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) and Fmoc (9-fluorenylmethyloxycarbonyl) deprotections, which are operationally simple and cost-effective compared to solid-phase synthesis methods typically used for peptide substrates (Peterson et al., 2010).

Scientific Research Applications

Application in Apoptosis Research

  • Summary of the Application: Ac-DEVD-AMC is a synthetic tetrapeptide fluorogenic substrate for Caspase-3 . Caspase-3 is a protease that is rapidly activated when cells are exposed to apoptotic conditions . Apoptosis, or programmed cell death, is a crucial process in cellular biology, and dysregulation of this process can lead to diseases such as cancer .
  • Methods of Application: The substrate is used in protease assays, where it is treated with pure and active Caspase-3 or apoptotic cell lysates . The AMC (7-amino-4-methylcoumarin) is released upon cleavage by Caspase-3, and its release is monitored in a spectrofluorometer at an excitation wavelength of 380 nm and an emission wavelength range of 430-460 nm .
  • Results or Outcomes: The amount of AMC released is indicative of the activity of Caspase-3 in the sample, which in turn provides information about the level of apoptosis occurring in the cells .

Application in Protease Assays

  • Summary of the Application: Ac-DEVD-AMC is used in protease assays to measure the activity of Caspase-3 . Protease assays are important tools in biochemistry and molecular biology for studying protease function and regulation.
  • Methods of Application: The substrate is routinely evaluated in protease assays using apoptotic and non-apoptotic cell lysates or purified, active Caspase-3 . The substrate is cleaved by Caspase-3, releasing AMC, which can be quantified in a spectrofluorometer .
  • Results or Outcomes: The results show the activity of Caspase-3 in the sample, providing valuable information about the proteolytic activity in the system under study .

Safety And Hazards

According to the safety data sheet, Ac-DEVD-AMC should be handled with care. It is recommended to avoid dust formation and breathing vapors, mist, or gas. In case of contact with skin or eyes, it should be washed off with soap and plenty of water or flushed with water, respectively .

properties

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N5O13/c1-13(2)26(35-27(44)18(7-8-22(37)38)33-29(46)19(11-23(39)40)31-15(4)36)30(47)34-20(12-24(41)42)28(45)32-16-5-6-17-14(3)9-25(43)48-21(17)10-16/h5-6,9-10,13,18-20,26H,7-8,11-12H2,1-4H3,(H,31,36)(H,32,45)(H,33,46)(H,34,47)(H,35,44)(H,37,38)(H,39,40)(H,41,42)/t18-,19-,20-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZSTTDFHZHSCA-RNVDEAKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N5O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-DEVD-AMC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,350
Citations
BD Pharmingen - pufei.com
… cell lysate required to cleave the Ac-DEVD-AMC will vary for each … Measure the AMC liberated from the Ac-DEVD-AMC using a … Apoptotic cell lysates containing Ac-DEVD-AMC cleaving …
Number of citations: 3 www.pufei.com
BD Pharmingen - ulab360.com
… apoptotic HPB-ALL leukemia cell lysates (right panel) were incubated in Ac-DEVD-AMC … The results show that the Ac-DEVD-AMC substrate was cleaved by apoptotic cell lysate but …
Number of citations: 4 www.ulab360.com
BD Pharmingen - pufei.com
… The rate of caspase enzymatic hydrolysis can be measured by the release of AMC from the Ac-DEVD-AMC caspase substrate as emission at 440 nm upon excitation at 380 nm using a …
Number of citations: 2 www.pufei.com
EE Ochu, NJ Rothwell, CM Waters - Journal of neurochemistry, 1998 - Wiley Online Library
… genic caspase-3-like substrate acetyl-Asp-Glu-Val-Aspaminomethylcoumarin (Ac-DEVD-AMC), we show that caspases mediate 6-OHDA-induced apoptosis, but not necrosis. Thus, the …
Number of citations: 155 onlinelibrary.wiley.com
CSI Nobel, M Kimland, DW Nicholson… - Chemical research in …, 1997 - ACS Publications
… We therefore studied the activity of caspase-3-like enzymes (Ac-DEVD-AMC cleaving activity in cytosolic S100 extracts from CD95-activated Jurkat cells) in a physiological glutathione …
Number of citations: 136 pubs.acs.org
A Mack, C Fürmann, G Häcker - Journal of immunological methods, 2000 - Elsevier
… flat-bottomed tissue culture plate, and Ac-DEVD-AMC was added in 10 μl volumes to give a … 0.1% CHAPS and 100 μg/ml BSA and Ac-DEVD-AMC (final concentration 10 μM)) in wells of …
Number of citations: 32 www.sciencedirect.com
QP Peterson, DR Goode, DC West, RC Botham… - nature protocols, 2010 - nature.com
… ) and Ac-DEVD-AMC (fluorogenic; AMC is 7-amino-4-methylcoumarin) in cell biology, chemical biology and medicinal chemistry. For example, Ac-DEVD-pNA and Ac-DEVD-AMC are …
Number of citations: 43 www.nature.com
BD Pharmingen - ulab360.com
… of AMC, from the Ac-DEVD-AMC caspase substrate, through … synthetic fluorogenic peptide, Ac-DEVD-AMC, as the caspase … Add 20 µM of Ac-DEVD-AMC to 1 ml of assay buffer (20 mM …
Number of citations: 4 www.ulab360.com
M Pennati, G Colella, M Folini, L Citti… - The Journal of …, 2002 - Am Soc Clin Investig
… (c) The caspase-3 catalytic activity was determined by hydrolysis of the fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-aldehyde (Ac-DEVD-AMC) in the presence or absence of the …
Number of citations: 164 www.jci.org
K Yu, CA Kennedy, MM O'neill, RW Barton, RJ Tatake - Apoptosis, 2001 - Springer
… In the present investigations, we have shown differential cleavage of cellular PARP and a caspase 3-selective synthetic tetrapeptide substrate, Z-DEVD-AFC or Ac-DEVDAMC using a T …
Number of citations: 23 link.springer.com

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